Enantiomeric Configuration: (R,R) vs. (S,S) Diastereofacial Bias in Asymmetric Induction
The target compound possesses (R,R) configuration at the two side-chain stereocenters, whereas the widely studied comparator 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-amine has (S,S) configuration. In the closely related (S,S)-methoxyethyl system, diastereoselective Grignard addition to N-arylimines delivers diastereomeric ratios (dr) of 70:30 to >99:1, corresponding to enantiomeric excesses of 40–90 % after auxiliary cleavage [1]. The (R,R) configuration of the target compound is expected to provide the opposite sense of stereoinduction, enabling access to the enantiomeric product series without requiring the (S,S) auxiliary. Direct comparative reaction data for the target compound are not yet publicly available; differentiation is therefore based on the established structure–stereochemistry relationship within this compound class.
| Evidence Dimension | Absolute configuration and direction of asymmetric induction |
|---|---|
| Target Compound Data | (R,R) configuration (confirmed by InChI stereo descriptors /t9-,10-/m1/s1) |
| Comparator Or Baseline | 3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-amine: (S,S) configuration; yields product amines with ee 40–90 % and dr 70:30 to >99:1 [1] |
| Quantified Difference | Opposite antipodal induction expected; quantitative head-to-head reaction comparison not yet published |
| Conditions | Grignard addition to N-arylimines, LiBH4 cleavage (conditions defined for (S,S)-analog) |
Why This Matters
Procurement of the (R,R) enantiomer is essential for laboratories targeting the enantiomeric series of chiral amines without synthesizing the enantiomeric auxiliary de novo.
- [1] Katritzky, A. R., et al. “Synthesis of chiral primary amines: diastereoselective alkylation of N-[(1E)-alkylidene]-3,5-bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-amines and N4–Nexocyclic bond cleavage in the resulting 1,2,4-triazol-4-alkylamines.” Tetrahedron: Asymmetry, 2008, 19(23), 2682–2692. View Source
